

Technical Support Center: U-101958 Maleate Salt

Solid Form Stability

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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

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This technical support center provides guidance on the solid-form stability of **U-101958 maleate** salt for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and questions.

Disclaimer: Specific quantitative stability data and established degradation pathways for **U-101958 maleate** are limited in publicly available literature. The information provided here is based on general knowledge of maleate salt stability and data from analogous compounds. Researchers should always perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **U-101958 maleate** salt?

A1: To ensure the stability of solid **U-101958 maleate** salt, it is recommended to store the compound in a tightly closed container in a dry place. The product is chemically stable under standard ambient conditions (room temperature).[1]

Q2: What are the physical and chemical properties of **U-101958 maleate** salt?

A2: **U-101958 maleate** salt is an off-white solid. It is soluble in water (at 3 mg/mL), ethanol (2.7 mg/mL), and DMSO (11 mg/mL).[2] The compound is a selective D₄ dopamine receptor antagonist.[2]

Q3: What are potential degradation pathways for maleate salts in solid form?

A3: While specific degradation pathways for **U-101958 maleate** have not been detailed in the available literature, other maleate salts have been shown to be susceptible to certain degradation mechanisms. These include:

- Hydrolysis: The ester bond in some maleate compounds can be prone to hydrolysis, especially in the presence of moisture.[3]
- Cyclization: Some maleate salts, like enalapril maleate, can undergo intramolecular cyclization to form diketopiperazine derivatives, which can be influenced by microenvironmental pH.[3][4]
- Oxidation: Although less common for the maleate moiety itself, the active pharmaceutical ingredient can be susceptible to oxidation.
- Conversion to Free Base: In tablet formulations, maleate salts of basic drugs can convert to their free base form, which may be more volatile or prone to degradation. This can be influenced by the microenvironmental pH of the formulation.[5]

Q4: How can I assess the stability of my **U-101958 maleate** sample?

A4: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most common and reliable way to assess the stability of a drug substance.[6][7] This involves developing a method that can separate the intact drug from any potential degradation products. Forced degradation studies are used to generate these degradation products and demonstrate the specificity of the method.[6][8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Change in physical appearance (e.g., color, clumping)	Exposure to moisture, light, or elevated temperature.	Store the compound in a desiccator, protected from light, and at the recommended temperature. Evaluate the purity of the sample using a suitable analytical method.
Decreased potency or unexpected experimental results	Chemical degradation of the compound.	Perform a purity check using an analytical method like HPLC. If degradation is confirmed, obtain a new batch of the compound and ensure proper storage conditions are maintained.
Inconsistent results between different batches	Variability in the initial purity or stability of the batches.	Qualify each new batch of U-101958 maleate upon receipt by performing an initial purity analysis. Monitor the stability of each batch over time.
Poor peak shape or additional peaks in HPLC analysis	Degradation of the sample in the analytical solvent or on the column.	Ensure the mobile phase and sample diluent are compatible with the compound. Investigate the stability of the compound in the chosen analytical solvent over the typical analysis time.

Experimental Protocols

Protocol 1: General Forced Degradation Study for a Maleate Salt

This protocol outlines a general approach for conducting forced degradation studies, which are essential for developing a stability-indicating analytical method.

- **Preparation of Stock Solution:** Prepare a stock solution of the maleate salt in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of

approximately 1 mg/mL.

- **Acid Hydrolysis:** To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.
- **Base Hydrolysis:** To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently (e.g., 60°C) for a specified period. Cool, neutralize with an appropriate amount of 0.1 M hydrochloric acid, and dilute to the final concentration.
- **Oxidative Degradation:** To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute to the final concentration.
- **Thermal Degradation:** Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to the same temperature.
- **Photolytic Degradation:** Expose the solid drug substance and a solution of the drug to UV and visible light (according to ICH Q1B guidelines).
- **Analysis:** Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a photodiode array (PDA) detector to check for peak purity.

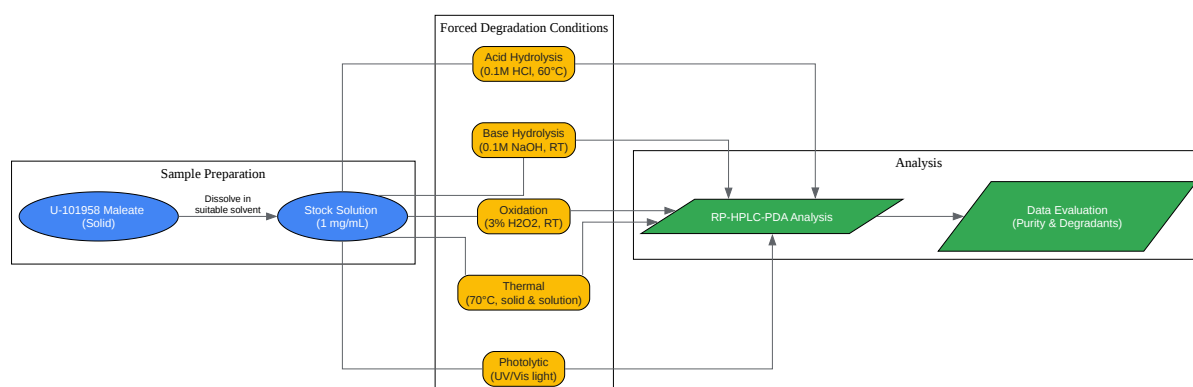
Protocol 2: Example of a Stability-Indicating RP-HPLC Method for a Maleate Salt

This is an illustrative example based on methods developed for other maleate salts and should be optimized for **U-101958 maleate**.

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- **Mobile Phase:** A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
- **Flow Rate:** 1.0 mL/min

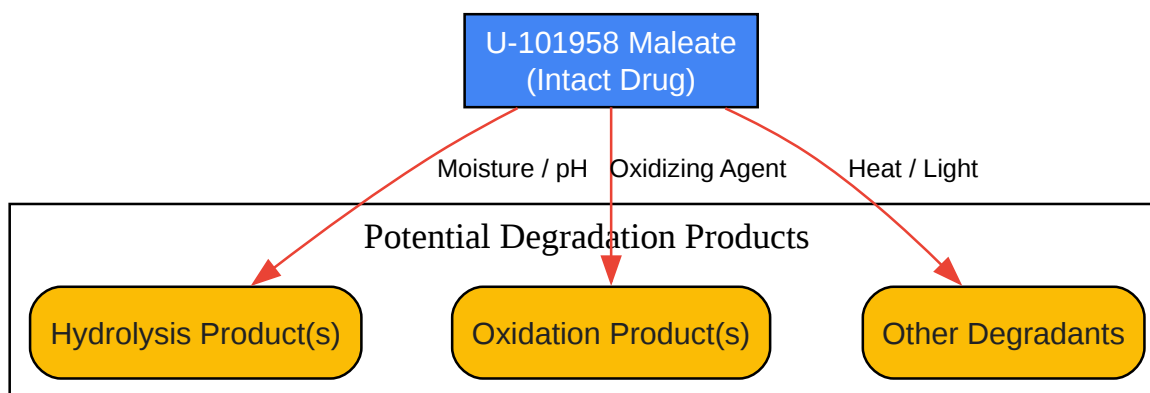
- Detection Wavelength: Determined by the UV spectrum of **U-101958 maleate** (e.g., 210-300 nm). A PDA detector is recommended to monitor for co-eluting peaks.
- Injection Volume: 10-20 µL
- Column Temperature: 25-30°C

Visualizations



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Caption: Workflow for a forced degradation study of **U-101958 maleate**.



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Caption: Potential degradation pathways for a maleate salt.

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